(Dimethylphenylsilyl)acetylene

Beschreibung

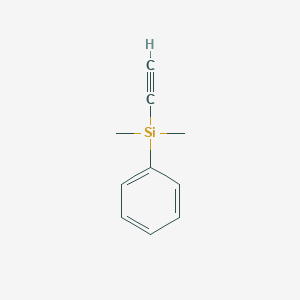

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethynyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEAMHJAEFEPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C#C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399112 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17156-64-8 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Dimethylphenylsilyl)acetylene from Chlorodimethylphenylsilane

Foreword: The Strategic Importance of Silylated Alkynes in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. Among the versatile building blocks available to the synthetic chemist, silylated alkynes stand out for their unique combination of stability and reactivity. (Dimethylphenylsilyl)acetylene, the subject of this guide, is a prime example of such a reagent. Its utility extends from serving as a stable, easily handled surrogate for gaseous acetylene to participating in a host of powerful carbon-carbon bond-forming reactions.[1][2] The dimethylphenylsilyl group offers a nuanced balance of steric and electronic properties, rendering the terminal alkyne sufficiently protected for selective reactions, yet readily available for subsequent deprotection or cross-coupling.[3][4] This guide provides a comprehensive overview of the synthesis of (Dimethylphenylsilyl)acetylene, intended for researchers and professionals who require a deep, practical understanding of this valuable synthetic intermediate.

Mechanistic Underpinnings: A Tale of Two Reactions

The synthesis of (Dimethylphenylsilyl)acetylene from chlorodimethylphenylsilane is fundamentally a two-stage process, predicated on the principles of Grignard chemistry. The core strategy involves the creation of a potent carbon nucleophile in the form of an acetylide, which then attacks the electrophilic silicon center of the chlorosilane.

Formation of the Acetylenic Grignard Reagent

The journey begins with the deprotonation of acetylene to form a magnesium acetylide. Direct use of acetylene gas can be cumbersome and hazardous due to its flammability and potential to form explosive metal acetylides.[5] A common and safer laboratory practice involves the in situ generation of ethynylmagnesium bromide. This is achieved by reacting a pre-formed Grignard reagent, such as ethylmagnesium bromide, with a stream of acetylene gas bubbled through the reaction mixture.[6][7] The alkyl Grignard reagent is a strong enough base to deprotonate the terminal alkyne (pKa ≈ 25), yielding the more stable acetylenic Grignard reagent.[8]

An important consideration is the potential for a side reaction where both acidic protons of acetylene react, leading to the formation of bis(bromomagnesium)acetylene.[7][9] To mitigate this, an excess of acetylene is typically used, and the alkyl Grignard reagent is added slowly to a saturated solution of acetylene in an ethereal solvent like tetrahydrofuran (THF).[7]

The Silylation Step: Nucleophilic Substitution at Silicon

With the ethynylmagnesium bromide formed, the stage is set for the crucial silylation reaction. Chlorodimethylphenylsilane serves as the silicon electrophile. The carbon-silicon bond is polarized, rendering the silicon atom susceptible to nucleophilic attack. The acetylide anion of the Grignard reagent attacks the silicon center, displacing the chloride leaving group in a classic nucleophilic substitution reaction. The driving force for this reaction is the formation of a stable silicon-carbon bond and a magnesium halide salt.

The overall reaction can be summarized as follows:

-

Grignard Formation: CH3CH2Br + Mg -> CH3CH2MgBr

-

Acetylide Formation: CH3CH2MgBr + HC≡CH -> HC≡CMgBr + CH3CH3

-

Silylation: HC≡CMgBr + ClSi(CH3)2(C6H5) -> HC≡CSi(CH3)2(C6H5) + MgBrCl

Caption: Reaction mechanism for the synthesis of (Dimethylphenylsilyl)acetylene.

Field-Proven Experimental Protocol

This protocol details a reliable method for the synthesis of (Dimethylphenylsilyl)acetylene. Adherence to safety precautions is non-negotiable.

Hazard Assessment and Safety Precautions

-

Grignard Reagents (Ethylmagnesium bromide, Ethynylmagnesium bromide): Highly flammable, pyrophoric, and react violently with water.[10][11] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[7][10]

-

Chlorodimethylphenylsilane: Corrosive and causes burns. It is also moisture-sensitive. Handle in a chemical fume hood.[12]

-

Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides upon storage. Use only peroxide-free THF.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile) are mandatory. A face shield is recommended when handling larger quantities of Grignard reagents.[11][13]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Magnesium turnings | Reagent | Standard chemical supplier |

| Ethyl bromide | Reagent | Standard chemical supplier |

| Chlorodimethylphenylsilane | ≥98% | Gelest, Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Standard chemical supplier |

| Acetylene | Purified grade | Industrial gas supplier |

| Saturated aq. NH₄Cl | Prepared in-house | |

| Diethyl ether | Anhydrous | Standard chemical supplier |

| Anhydrous MgSO₄ | Standard chemical supplier |

Equipment:

-

Three-neck round-bottom flask (flame-dried)

-

Dropping funnel (pressure-equalizing)

-

Reflux condenser

-

Gas inlet tube

-

Mechanical or magnetic stirrer

-

Inert gas (N₂ or Ar) supply with bubbler

-

Ice bath

-

Short-path distillation apparatus

Step-by-Step Synthesis Workflow

Part A: Preparation of Ethynylmagnesium Bromide

-

Setup: Assemble a flame-dried three-neck flask with a stirrer, reflux condenser topped with a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout.

-

Grignard Initiation: In the flask, place magnesium turnings. Add a small portion of anhydrous THF. In the dropping funnel, prepare a solution of ethyl bromide in anhydrous THF. Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and warming).

-

Grignard Formation: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of ethylmagnesium bromide.

-

Acetylene Introduction: Cool the ethylmagnesium bromide solution in an ice bath. Introduce a steady stream of acetylene gas through a gas inlet tube below the surface of the solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 20°C to prevent side reactions.[9] Continue the acetylene flow for 1-2 hours to ensure the complete conversion to ethynylmagnesium bromide.[6][7]

Part B: Synthesis of (Dimethylphenylsilyl)acetylene

-

Silylation: While maintaining the reaction mixture at 0-10°C in the ice bath, add chlorodimethylphenylsilane dropwise from the dropping funnel over 30-60 minutes.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours or overnight to ensure the reaction goes to completion.[6]

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Part C: Purification

-

Vacuum Distillation: Purify the resulting crude oil by vacuum distillation to obtain (Dimethylphenylsilyl)acetylene as a clear liquid.[14][]

Caption: Experimental workflow for the synthesis of (Dimethylphenylsilyl)acetylene.

Product Characterization: A Spectroscopic Profile

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Physical and Quantitative Data

| Property | Value |

| Molecular Formula | C₁₀H₁₂Si[16][17] |

| Molecular Weight | 160.29 g/mol [14][][16][17] |

| Appearance | Clear liquid[14] |

| Boiling Point | 34 °C at 0.07 mmHg[14][] |

| Density | 0.907 g/mL at 25 °C[14][] |

| Refractive Index (n²⁰/D) | 1.508[14] |

| Typical Yield | 70-85% |

Spectroscopic Data

| Technique | Characteristic Signal | Expected Chemical Shift / Frequency |

| ¹H NMR (CDCl₃) | Si-(CH ₃)₂ | ~0.4 ppm (singlet, 6H) |

| ≡C-H | ~2.4 ppm (singlet, 1H)[9] | |

| C₆H ₅ | ~7.3-7.6 ppm (multiplet, 5H) | |

| ¹³C NMR (CDCl₃) | C H₃ | ~ -1.0 ppm |

| C ≡CH | ~93 ppm | |

| C≡C H | ~89 ppm | |

| Aromatic C | ~128-137 ppm | |

| IR (neat) | ≡C-H stretch | ~3300 cm⁻¹[9] |

| C≡C stretch | ~2040 cm⁻¹[9][18] |

Applications in Drug Discovery and Advanced Synthesis

The utility of (Dimethylphenylsilyl)acetylene is most evident in its application as a versatile synthetic intermediate.

-

Protecting Group for Terminal Alkynes: The silyl group serves as a robust protecting group, allowing for chemistry to be performed on other parts of a molecule without affecting the alkyne. It can be selectively removed under mild conditions, often using fluoride sources like tetrabutylammonium fluoride (TBAF) or silver fluoride (AgF), to reveal the terminal alkyne for further transformations.[1][3][19]

-

Sonogashira Cross-Coupling Reactions: This is one of the most powerful applications. Silylated alkynes can participate directly in palladium-catalyzed Sonogashira couplings with aryl or vinyl halides.[20] This reaction is a cornerstone of medicinal chemistry for constructing complex molecular scaffolds found in many biologically active compounds and natural products.[2][21][22][23]

-

"Click Chemistry" and Bioconjugation: Terminal alkynes are key functional groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." (Dimethylphenylsilyl)acetylene can be deprotected to provide the necessary terminal alkyne, which can then be used to link molecules together with high efficiency and specificity, a technique widely used in drug discovery, chemical biology, and materials science.[8][24][25]

Conclusion

The synthesis of (Dimethylphenylsilyl)acetylene via the Grignard pathway is a classic yet highly relevant procedure in the modern synthetic laboratory. It provides access to a versatile building block that is instrumental in a wide array of advanced chemical transformations. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and rigorous safety practices are the keys to successfully preparing this valuable reagent. Its role in facilitating complex molecular construction through protecting group strategies and cross-coupling reactions solidifies its importance for professionals in drug development and chemical research.

References

- Working with Hazardous Chemicals. Organic Syntheses.

-

Wnuk, S. F. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625–5663. Available from: [Link]

-

1-phenyl-1-penten-4-yn-3-ol. Organic Syntheses Procedure. Available from: [Link]

-

(Dimethylphenylsilyl)acetylene. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI. Available from: [Link]

-

Dimethyl(1-oxopropyl)phenylsilane. Organic Syntheses Procedure. Available from: [Link]

-

Material Safety Data Sheet - Ethylmagnesium bromide, 40% in diethyl ether. Cole-Parmer. Available from: [Link]

-

Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides. MDPI. Available from: [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene. Nature Communications. Available from: [Link]

-

Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3). Available from: [Link]

-

Sonogashira coupling. Wikipedia. Available from: [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. Available from: [Link]

-

Wang, Y., et al. (2007). A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. ResearchGate. Available from: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

-

Desilylations. Organic Chemistry Portal. Available from: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

-

TMS Alcohol Protecting Group Using Silyl Ether. Leah4sci. Available from: [Link]

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. redalyc.org [redalyc.org]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fishersci.com [fishersci.com]

- 14. (ジメチルフェニルシリル)アセチレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. (Dimethylphenylsilyl)acetylene | C10H12Si | CID 4080658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. rsc.org [rsc.org]

- 19. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of (Dimethylphenylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(Dimethylphenylsilyl)acetylene (DMPA) , a prominent member of the silylalkyne family, serves as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the interplay between the phenyl ring, the silicon atom, and the acetylenic moiety, make it a valuable reagent in cross-coupling reactions, click chemistry, and the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the essential physical and chemical properties of DMPA, offering field-proven insights and detailed protocols to empower researchers in its effective application.

Core Molecular and Physical Characteristics

Understanding the fundamental properties of a reagent is paramount to its successful application in synthesis and process development. The key physical constants for (Dimethylphenylsilyl)acetylene are summarized below.

Key Physical Data

| Property | Value | Source(s) |

| CAS Number | 17156-64-8 | [1] |

| Molecular Formula | C₁₀H₁₂Si | [1][2] |

| Molecular Weight | 160.29 g/mol | [1][2] |

| Appearance | Colorless Liquid | [1] |

| Density | 0.907 g/mL at 25 °C | [1] |

| Boiling Point | 34 °C at 0.07 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.508 | [1] |

| Flash Point | 57 °C (134.6 °F) - Closed Cup | [1] |

Structural and Bonding Insights

The structure of DMPA, featuring a terminal alkyne shielded by a dimethylphenylsilyl group, is central to its reactivity. The silicon-carbon bond is longer and more polarizable than a typical carbon-carbon bond, influencing the acidity of the acetylenic proton and the molecule's behavior in nucleophilic and electrophilic additions. The phenyl group attached to the silicon atom provides steric bulk and can be electronically tuned to modulate reactivity.

Spectroscopic Profile for Compound Verification

Rigorous characterization is the bedrock of chemical synthesis. The following section details the expected spectroscopic signatures of (Dimethylphenylsilyl)acetylene, providing a reliable basis for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for DMPA in a standard deuterated solvent like CDCl₃ are as follows:

¹H NMR (Proton NMR):

-

Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.30-7.70 ppm. The protons on the phenyl ring will exhibit complex splitting patterns typical of a substituted benzene ring.

-

Acetylenic Proton (C≡CH): A sharp singlet typically observed around δ 2.40 ppm. The magnetic anisotropy of the triple bond shields this proton, causing it to appear at a relatively upfield position compared to vinylic protons[3].

-

Methyl Protons (Si(CH₃)₂): A sharp singlet integrating to six protons, typically found in the upfield region around δ 0.30-0.40 ppm, characteristic of methyl groups attached to a silicon atom.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (δ 125-140 ppm). This will include signals for the ipso, ortho, meta, and para carbons, with intensities varying based on substitution and relaxation times[4][5].

-

Acetylenic Carbons (C≡C): Two distinct signals for the sp-hybridized carbons. The silyl-substituted carbon (Si-C≡C) is expected around δ 93 ppm, while the terminal carbon (C≡CH) is typically further downfield, around δ 89 ppm.

-

Methyl Carbons (Si(CH₃)₂): A single, sharp signal in the highly shielded region of the spectrum, typically around δ -2.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule. The key diagnostic absorption bands for DMPA are:

-

≡C-H Stretch: A sharp, strong absorption band typically appearing around 3310 cm⁻¹ , which is characteristic of the terminal alkyne C-H bond stretch[6].

-

C≡C Stretch: A weaker, but sharp, absorption band in the range of 2150-2170 cm⁻¹ . The substitution with a silicon atom can influence the intensity of this peak[7].

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .

-

Aromatic C=C Bending: Several bands in the fingerprint region between 1400 and 1600 cm⁻¹ .

-

Si-C Stretch: Characteristic vibrations for the silicon-carbon bond can be found in the fingerprint region, often around 1250 cm⁻¹ (for Si-CH₃) and 1115 cm⁻¹ (for Si-Ph).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (Dimethylphenylsilyl)acetylene, under electron impact (EI) ionization, the following fragments would be anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 160, corresponding to the molecular weight of the compound.

-

[M-15]⁺: A significant peak at m/z = 145, resulting from the loss of a methyl radical (•CH₃), a common fragmentation pathway for dimethylsilyl compounds.

-

[M-77]⁺: A peak at m/z = 83, corresponding to the loss of a phenyl radical (•C₆H₅).

-

Other Fragments: Various other fragments corresponding to the dimethylsilyl cation and further fragmentation of the aromatic ring may also be observed.

Solubility Profile

-

Highly Soluble in common aprotic organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, and hexane.

-

Immiscible with water.

The principle of "like dissolves like" suggests that its nonpolar character, dominated by the phenyl ring and hydrocarbon components, will dictate its solubility in organic media.

Synthesis and Purification Protocols

The synthesis of terminal silylalkynes like DMPA typically involves the reaction of a suitable silyl chloride with an acetylide nucleophile. The following protocol is a well-established and reliable method.

Synthetic Workflow: Ethynylation of Chlorodimethylphenylsilane

This procedure involves the in-situ generation of a Grignard reagent, followed by its reaction with acetylene to form ethynylmagnesium bromide, which then acts as the nucleophile.

Caption: Synthetic workflow for (Dimethylphenylsilyl)acetylene.

Detailed Experimental Procedure

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Chlorodimethylphenylsilane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Acetylide Formation: Cool the solution of ethylmagnesium bromide to 0 °C in an ice bath. Bubble purified acetylene gas through the solution for 1-2 hours. The formation of a precipitate (ethynylmagnesium bromide) may be observed.

-

Silylation: Add a solution of chlorodimethylphenylsilane in anhydrous THF dropwise to the suspension of ethynylmagnesium bromide at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (Dimethylphenylsilyl)acetylene[1].

Handling, Storage, and Safety

As a flammable liquid with a relatively low flash point, (Dimethylphenylsilyl)acetylene requires careful handling to ensure laboratory safety.

GHS Hazard Information

-

Pictogram: GHS02 (Flame)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H226: Flammable liquid and vapor[1]

Recommended Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources. Keep away from oxidizing agents. The recommended storage class is 3 for flammable liquids[1].

Conclusion

(Dimethylphenylsilyl)acetylene is a cornerstone reagent in synthetic chemistry, prized for its reliability and versatility. A thorough understanding of its physical properties, spectroscopic characteristics, and handling requirements is essential for its safe and effective use. This guide has consolidated critical data and practical protocols to support researchers in leveraging the full potential of this valuable synthetic tool. By adhering to the principles of rigorous characterization and safe handling outlined herein, scientists can confidently incorporate DMPA into their synthetic strategies to accelerate discovery and innovation.

References

-

Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Modgraph. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4080658, (Dimethylphenylsilyl)acetylene. Retrieved from [Link]

-

Li, Z., et al. (2019). Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment. Molecules. Retrieved from [Link]

-

Sameni, J., Krigstin, S., & Sain, M. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources, 12(1), 1548-1565. Retrieved from [Link]

-

PubChem. (n.d.). (Dimethylphenylsilyl)acetylene. Retrieved from [Link]

-

ResearchGate. (2020). Solubility of Lignin and Acetylated Lignin in Organic Solvents. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Lettan, R. B., Milgram, B. C., & Scheidt, K. A. (2007). Synthesis of Acylsilanes from Morpholine Amides: Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one. Organic Syntheses, 84, 22. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectra of acetylene and the associates within the range of bending vibrations. Retrieved from [Link]

-

Esposito, V. J., et al. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

- Google Patents. (n.d.). EP0949226A1 - Process for the preparation of acetylene derivatives.

-

Arkat USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

MDPI. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). displays FT-IR spectra of the compound 4. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

SlidePlayer. (n.d.). 1. The energy needed for NMR is much smaller than. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

YouTube. (2024, January 21). SDBS database | NMR | IR | Mass | Organic compounds. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. (Dimethylphenylsilyl)acetylene | C10H12Si | CID 4080658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment | MDPI [mdpi.com]

Introduction: The Structural Significance of (Dimethylphenylsilyl)acetylene

An In-Depth Technical Guide to the ¹H NMR Spectrum of (Dimethylphenylsilyl)acetylene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (Dimethylphenylsilyl)acetylene (C₁₀H₁₂Si). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the principles of spectral interpretation, experimental best practices, and the nuanced structural information revealed by ¹H NMR spectroscopy for this versatile silylated alkyne.

(Dimethylphenylsilyl)acetylene is a valuable building block in organic synthesis, notably utilized in alkynylation reactions.[1] Its unique structure, combining a reactive terminal alkyne with a sterically and electronically influential dimethylphenylsilyl group, makes it a key reagent. Understanding its precise structure is paramount for predicting its reactivity and ensuring the integrity of synthetic outcomes. ¹H NMR spectroscopy serves as the primary analytical tool for this purpose, offering a detailed and non-destructive window into the molecule's proton environment.[2]

Foundational Principles of ¹H NMR Spectroscopy

A ¹H NMR spectrum provides four key pieces of information to elucidate a molecule's structure.[3]

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm), while electron-donating groups and electropositive atoms like silicon cause shielding, resulting in an upfield shift (lower ppm).[2]

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): This describes the appearance of a signal (e.g., singlet, doublet, triplet) and reveals the number of neighboring, non-equivalent protons through spin-spin coupling.

-

Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz), provides information about the connectivity and dihedral angles between coupled protons.

For standardization, chemical shifts are reported relative to an internal standard, most commonly Tetramethylsilane (TMS), which is defined as 0 ppm.[3]

Molecular Structure and Predicted ¹H NMR Spectrum

To interpret the spectrum of (Dimethylphenylsilyl)acetylene, we must first dissect its structure into distinct proton environments.

Caption: Proton Environments in (Dimethylphenylsilyl)acetylene.

The molecule possesses three distinct sets of non-equivalent protons:

-

The Dimethyl Protons (A): The six protons of the two methyl groups attached to the silicon are chemically equivalent due to free rotation around the Si-C bonds.

-

The Acetylenic Proton (B): The single proton attached to the terminal carbon of the alkyne.

-

The Phenyl Protons (C): The five protons on the benzene ring. Due to the silyl substituent, these are not equivalent and split into ortho, meta, and para positions.

Based on this analysis, we anticipate three main signals in the ¹H NMR spectrum.

Detailed Spectral Analysis

The Dimethylsilyl Protons (-Si(CH₃)₂)

The six protons of the two methyl groups are highly shielded by the electropositive silicon atom. Silicon is less electronegative than carbon, leading to increased electron density around the adjacent methyl protons.[3]

-

Chemical Shift (δ): This results in a characteristic upfield signal, typically appearing in the δ 0.2-0.4 ppm range. For the closely related Dimethylphenylsilane, this signal is observed at δ 0.327 ppm.[4]

-

Integration: This signal will integrate to 6H .

-

Multiplicity: As there are no adjacent protons to couple with, the signal will be a sharp singlet .

The Acetylenic Proton (-C≡CH)

The chemical shift of the terminal acetylenic proton is governed by the magnetic anisotropy of the carbon-carbon triple bond. When placed in an external magnetic field, the circulating π-electrons of the alkyne induce a local magnetic field. The acetylenic proton lies in the shielding region of this induced field, causing its signal to appear at a much higher field (further upfield) than vinylic protons.[5]

-

Chemical Shift (δ): This proton typically resonates in the δ 2.0-3.0 ppm range. For (Trimethylsilyl)acetylene, a similar compound, the acetylenic proton signal is observed around this region.[6]

-

Integration: The signal will integrate to 1H .

-

Multiplicity: With no vicinal protons, this signal is expected to be a singlet . However, very weak long-range coupling (⁴J) to the methyl protons across the silicon atom may sometimes be observed, though it is often unresolved in standard spectra.[7][8]

The Phenyl Protons (-C₆H₅)

The protons on the phenyl ring are deshielded by the aromatic ring current and reside in the typical aromatic region of the spectrum. The dimethylsilyl substituent influences the electronic environment of the ring, causing the ortho, meta, and para protons to have slightly different chemical shifts.

-

Chemical Shift (δ): These protons will appear as a complex group of signals in the δ 7.2-7.8 ppm region.

-

Integration: The entire group of signals will integrate to 5H .

-

Multiplicity: The signal is typically a multiplet . Often, it resolves into two main groups:

-

A multiplet corresponding to the two ortho protons, which are generally the most deshielded due to their proximity to the silicon atom. For Dimethylphenylsilane, these appear around δ 7.53 ppm.[4]

-

A second, more complex multiplet for the three meta and para protons, which are further from the substituent and appear slightly more upfield (e.g., δ 7.32-7.34 ppm for Dimethylphenylsilane).[4] Long-range meta coupling (⁴J) with a typical coupling constant of ~2 Hz can contribute to the complexity of these signals.[9]

-

Summary of Expected ¹H NMR Data

The anticipated spectral data for (Dimethylphenylsilyl)acetylene in a standard solvent like CDCl₃ is summarized below.

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity |

| Si-(CH ₃)₂ | ~ 0.2 - 0.4 | 6H | Singlet (s) |

| -C≡CH | ~ 2.0 - 3.0 | 1H | Singlet (s) |

| Si-C₆H ₅ (m, p) | ~ 7.2 - 7.5 | 3H | Multiplet (m) |

| Si-C₆H ₅ (o) | ~ 7.5 - 7.8 | 2H | Multiplet (m) |

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (Dimethylphenylsilyl)acetylene.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice as it dissolves a wide range of organic compounds.[10]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

-

Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Advanced Structural Verification: 2D NMR

For unambiguous assignment, especially of the complex aromatic region, 2D NMR techniques are invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would definitively link the protons to non-protonated carbons, confirming the molecular backbone.

Caption: Expected long-range proton-carbon correlations in an HMBC spectrum.

This diagram illustrates key expected correlations:

-

The methyl protons (H_Me ) would show a two-bond correlation (²J ) to the silyl-substituted acetylenic carbon (C_Alk1 ) and a three-bond correlation (³J ) to the ipso-carbon of the phenyl ring (C_ipso ).

-

The acetylenic proton (H_Alk ) would show a two-bond correlation to C_Alk1 .

-

The ortho-phenyl protons (H_o ) would show a two-bond correlation to C_ipso .

Conclusion

The ¹H NMR spectrum of (Dimethylphenylsilyl)acetylene provides a distinct and interpretable fingerprint that is fully consistent with its molecular structure. The three primary signals—a sharp upfield singlet for the six dimethylsilyl protons, a characteristic singlet for the single acetylenic proton, and a complex downfield multiplet for the five phenyl protons—allow for rapid and confident structural confirmation. By understanding the underlying principles of chemical shift and coupling, researchers can effectively leverage this powerful analytical technique to verify the purity and identity of this important synthetic reagent.

References

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]

-

Williams, E. A. NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds, Vol. 1 (Eds. S. Patai and Z. Rappoport), 1989. [Link]

-

Bleith, T., et al. Long-Range Coupling in Cyclic Silanes. Dalton Transactions, 2020, 49(44), 15813-15817. [Link]

-

Abraham, R. J., & Reid, M. Proton Chemical Shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 2000, 38(7), 570-579. [Link]

-

PubChem. (Dimethylphenylsilyl)acetylene Compound Summary. National Center for Biotechnology Information. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Kwan, E. E. Lecture 2: The Chemical Shift. Harvard University. [Link]

-

PubChem. Trimethylsilylacetylene Compound Summary. National Center for Biotechnology Information. [Link]

-

ResearchGate. NMR Chemical Shifts. Substituted Acetylenes. [Link]

-

ACD/Labs. Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. [Link]

Sources

- 1. (ジメチルフェニルシリル)アセチレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dimethylphenylsilane(766-77-8) 1H NMR spectrum [chemicalbook.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Long-range coupling in cyclic silanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. kgroup.du.edu [kgroup.du.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (Dimethylphenylsilyl)acetylene

This guide provides a detailed exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of (Dimethylphenylsilyl)acetylene. Designed for researchers, scientists, and professionals in drug development, this document offers expert insights into the molecular fragmentation of this organosilicon compound, grounded in established principles of mass spectrometry.

Introduction

(Dimethylphenylsilyl)acetylene (C₁₀H₁₂Si), with a molecular weight of 160.29 g/mol , is a valuable building block in organic synthesis and materials science.[1][2] Its characterization is crucial for quality control and reaction monitoring. Mass spectrometry, particularly under electron ionization (EI), is a powerful analytical technique for elucidating its structure. This guide will dissect the characteristic fragmentation patterns of (Dimethylphenylsilyl)acetylene, providing a framework for its identification and analysis.

Electron Ionization Mass Spectrometry: An Overview

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] The resulting mass spectrum is a fingerprint of the molecule, with fragment ions corresponding to the loss of specific neutral moieties. The analysis of these fragments allows for the reconstruction of the original molecular structure.

Proposed Fragmentation Pathways of (Dimethylphenylsilyl)acetylene

The fragmentation of (Dimethylphenylsilyl)acetylene is primarily dictated by the lability of the bonds connected to the silicon atom and the stability of the resulting carbocations and radical cations. The principal fragmentation pathways are detailed below.

Initial Ionization

The process begins with the ionization of the (Dimethylphenylsilyl)acetylene molecule by a high-energy electron beam, resulting in the formation of a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 160.

C₁₀H₁₂Si + e⁻ → [C₁₀H₁₂Si]•⁺ + 2e⁻

Major Fragmentation Routes

The primary fragmentation of the molecular ion involves the cleavage of the bonds to the silicon atom. The key fragment ions are summarized in the table below and the pathways are illustrated in the subsequent diagram.

| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |

| 145 | [M - CH₃]⁺ | CH₃• | Loss of a methyl radical from the dimethylsilyl group. This is a very common fragmentation pathway for compounds containing a trimethylsilyl or dimethylsilyl group. |

| 133 | [M - C₂H₃]⁺ | C₂H₃• | Loss of the acetylenyl radical. |

| 105 | [Si(CH₃)₂Ph]⁺ | C₂H• | Cleavage of the Si-C(acetylene) bond with charge retention on the silyl fragment. |

| 83 | [M - Ph]⁺ | C₆H₅• | Loss of the phenyl radical. |

| 77 | [C₆H₅]⁺ | (CH₃)₂SiC₂H• | Loss of the dimethylsilylacetylene radical, forming a phenyl cation. |

| 58 | [Si(CH₃)₂]•⁺ | C₆H₅C₂H | Loss of phenylacetylene. |

Detailed Mechanistic Insights

-

Loss of a Methyl Radical (m/z 145): The cleavage of a Si-CH₃ bond is a highly favorable process due to the relative weakness of this bond and the stability of the resulting silicenium ion. This [M-15]⁺ ion is often a prominent peak in the mass spectra of methylsilanes.

-

Loss of the Phenyl Radical (m/z 83): The cleavage of the Si-Ph bond results in a fragment at m/z 83. The stability of the phenyl radical contributes to this fragmentation pathway.

-

Formation of the Dimethylphenylsilyl Cation (m/z 135): Loss of the acetylenyl group as a radical leads to the formation of the stable dimethylphenylsilyl cation.[3]

-

Rearrangements: Organosilicon compounds are known to undergo rearrangements in the mass spectrometer.[4] One possibility for (Dimethylphenylsilyl)acetylene is a rearrangement involving the phenyl group migrating to the silicon atom, which could lead to more complex fragmentation patterns. However, the direct cleavage pathways are generally more dominant.

Fragmentation Pathway Diagram

Sources

- 1. (Dimethylphenylsilyl)acetylene | C10H12Si | CID 4080658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Dimethylphenylsilyl)acetylene 98 17156-64-8 [sigmaaldrich.com]

- 3. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Topic: The Phenyl Group's Pivotal Role in the Reactivity of (Dimethylphenylsilyl)acetylene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (Dimethylphenylsilyl)acetylene is a versatile building block in organic synthesis and materials science, valued for its unique reactivity profile. This guide delves into the nuanced role of the phenyl group substituent on the silicon atom, dissecting how its electronic and steric characteristics govern the molecule's behavior in key chemical transformations. By understanding the interplay of inductive effects, resonance, and steric hindrance, researchers can better predict and control reaction outcomes, leading to more efficient and selective synthetic strategies. This document provides a synthesis of mechanistic principles, field-proven experimental protocols, and data-driven insights to empower professionals in their research and development endeavors.

Introduction: Deconstructing the (Dimethylphenylsilyl)acetylene Moiety

Organosilicon chemistry offers a rich toolkit for synthetic innovation, with silylacetylenes standing out as particularly valuable intermediates. These compounds feature a direct bond between a silicon atom and an acetylenic carbon, a linkage that imparts unique chemical properties. Among them, (Dimethylphenylsilyl)acetylene (DMPSA) is a prominent reagent, whose full chemical identity is C₆H₅Si(CH₃)₂C≡CH. Its reactivity is not merely a sum of its parts but a complex interplay between the silicon atom, the two methyl groups, the reactive terminal alkyne, and, most critically, the phenyl substituent.

The choice of substituents on the silicon atom is a primary design parameter for tuning the reactivity of the entire molecule. While methyl groups provide a baseline of stability and solubility, the introduction of a phenyl group introduces a layer of complexity and control. This guide will explore the multifaceted influence of this aromatic ring, demonstrating how it modulates the molecule's electronic landscape and steric accessibility, thereby dictating its performance in a range of synthetic applications from cross-coupling to hydrosilylation.

The Dual Nature of the Phenyl Group: Electronic and Steric Effects

The reactivity of DMPSA is fundamentally governed by the electronic and steric properties of the dimethylphenylsilyl group. The phenyl ring, in particular, exerts a powerful dual influence.

Electronic Modulation

The phenyl group fine-tunes the electron density across the molecule through a combination of inductive and resonance effects.

-

Inductive Effect: Due to the higher electronegativity of sp²-hybridized carbons compared to silicon, the phenyl group acts as a mild electron-withdrawing group through the sigma bond framework (σ-inductive effect). This effect slightly increases the electrophilicity of the silicon center and enhances the acidity of the acetylenic proton compared to a purely alkyl-substituted silylacetylene.

-

Resonance Effect (pπ-dπ Interaction): A more complex interaction involves the potential overlap between the π-system of the phenyl ring and the vacant 3d orbitals of the silicon atom. This pπ-dπ back-bonding can lead to delocalization of electron density, stabilizing the molecule. This interaction can also stabilize cationic intermediates that may form at the beta-position to the silicon atom during certain electrophilic additions, a phenomenon known as the "beta-silicon effect".[1]

-

Acidifying Effect: The combination of these electronic influences results in the phenyl group acting as an acidifying substituent, which can be critical in reactions involving the deprotonation of the terminal alkyne.[2]

Steric Hindrance

The phenyl group is a sterically demanding substituent, significantly more so than a methyl group.[3] This bulkiness plays a crucial role in controlling the trajectory of incoming reagents.

-

Access to the Reaction Centers: The phenyl group can partially shield the silicon atom and the triple bond, influencing the regioselectivity of addition reactions by favoring attack at the less hindered terminal carbon.[4][5]

-

Transition State Stabilization: In some catalytic cycles, the steric bulk can favor specific geometric arrangements in the transition state, leading to higher selectivity. Conversely, excessive steric hindrance can slow down reaction rates.[6]

The diagram below illustrates the dual role of the phenyl group, highlighting how it simultaneously influences the molecule's electronic properties and physical accessibility.

Caption: Dual influence of the phenyl group on DMPSA reactivity.

Phenyl Group Influence in Key Synthetic Transformations

The theoretical effects described above manifest clearly in the practical application of DMPSA in common organic reactions.

Cross-Coupling Reactions: The Acetylenic C-H Bond

The Sonogashira cross-coupling is a cornerstone reaction for forming carbon-carbon bonds between sp-hybridized carbons and aryl or vinyl halides. In this context, the silyl group in DMPSA can serve as a removable protecting group or participate more directly. The electron-withdrawing nature of the dimethylphenylsilyl moiety facilitates the initial copper-mediated C-H activation step.

The bulky trialkylsilyl groups can provide stability and ease of handling compared to less substituted silyl acetylenes.[7] While many Sonogashira-type reactions involve terminal acetylenes, silylacetylenes can also be coupled directly under certain conditions, bypassing a separate deprotection step.[8]

Workflow: Sonogashira-Type Coupling

The following diagram outlines a typical workflow for using DMPSA in a palladium-catalyzed cross-coupling reaction.

Caption: General workflow for a Sonogashira cross-coupling reaction.

Hydrosilylation: Addition Across the C≡C Triple Bond

Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a highly atom-economical method for synthesizing vinylsilanes.[9] The regioselectivity of this addition to DMPSA is heavily influenced by the phenyl group.

-

Steric Guidance: The bulky dimethylphenylsilyl group directs the incoming hydrosilane to add in a way that minimizes steric clash. Typically, this results in the formation of the trans-(β)-vinylsilane as the major product.

-

Electronic Bias: The slight polarization of the triple bond by the silyl group also favors the addition of the silicon atom of the reacting hydrosilane to the terminal carbon (β-addition).

Rhodium complexes are often effective catalysts for the hydrosilylation of acetylenes, leading to high yields of the desired vinylsilane products.[10]

Cycloaddition Reactions

In cycloaddition reactions, such as the Diels-Alder or various [3+2] additions, DMPSA acts as the alkyne component (the dienophile or dipolarophile). The phenyl group modulates the energy levels of the alkyne's π-orbitals, affecting the reaction rate and selectivity. The electron-withdrawing character of the silyl group generally enhances the reactivity of the alkyne toward electron-rich dienes. DFT studies on similar systems show that cycloaddition reactions are often kinetically controlled, with the substituent effects playing a key role in determining the rate-determining step.[11][12]

Quantitative Data Summary

The physical and chemical properties of DMPSA are well-documented and provide a quantitative basis for understanding its reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Si | [13] |

| Molecular Weight | 160.29 g/mol | |

| Density | 0.907 g/mL at 25 °C | [14] |

| Boiling Point | 34 °C at 0.07 mmHg | [14] |

| Refractive Index | n20/D 1.508 | [14] |

Experimental Protocols

Adherence to validated protocols is essential for reproducible results. The following methodologies are provided as trusted starting points for researchers.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling of DMPSA with an Aryl Bromide

Objective: To synthesize an aryl-substituted silylalkyne, demonstrating the reactivity of the acetylenic C-H bond.

Materials:

-

(Dimethylphenylsilyl)acetylene (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous THF and triethylamine via syringe. Stir the mixture for 10 minutes at room temperature.

-

Add (Dimethylphenylsilyl)acetylene dropwise via syringe.

-

Heat the reaction mixture to 65 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Platinum-Catalyzed Hydrosilylation of DMPSA

Objective: To synthesize a β-vinylsilane, demonstrating addition across the C≡C triple bond.

Materials:

-

(Dimethylphenylsilyl)acetylene (1.0 eq)

-

Triethylsilane (1.2 eq)

-

Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt) (10 ppm Pt)

-

Anhydrous Toluene

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (Dimethylphenylsilyl)acetylene and anhydrous toluene.

-

Add triethylsilane via syringe.

-

Add Karstedt's catalyst via microsyringe. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the Si-H stretch (~2100 cm⁻¹) in the starting silane by IR spectroscopy.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product is often of high purity. If necessary, purify by vacuum distillation or column chromatography on silica gel.

-

Characterize the product (a mixture of E/Z isomers, typically with high E-selectivity) by ¹H NMR, ¹³C NMR, and GC-MS to determine the isomer ratio.

Conclusion: A Tunable Reagent for Modern Synthesis

The phenyl group in (dimethylphenylsilyl)acetylene is not a passive spectator but an active director of reactivity. Through a finely balanced combination of electron-withdrawing inductive effects and significant steric presence, it governs the outcomes of reactions at both the acetylenic protons and the carbon-carbon triple bond. This dual role allows chemists to exploit DMPSA in a predictable manner, achieving high selectivity in cross-coupling, hydrosilylation, and cycloaddition reactions. A thorough understanding of these structure-activity relationships is paramount for leveraging this versatile building block to its full potential in the development of novel pharmaceuticals, functional materials, and complex organic molecules.

References

-

(Dimethylphenylsilyl)acetylene | C10H12Si | CID 4080658 - PubChem. National Center for Biotechnology Information. [Link]

-

Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives - Semantic Scholar. Semantic Scholar. [Link]

-

Reactivity Trends in the Gas Phase Addition of Acetylene to N-protonated Aryl Radical Cations | ChemRxiv. ChemRxiv. [Link]

-

The beta effect of silicon in phenyl cations - PubMed. National Center for Biotechnology Information. [Link]

-

Hydrosilylation of acetylene and monosubstituted acetylenes in the presence of rhodium complexes - ResearchGate. ResearchGate. [Link]

-

Mechanistic Study of Silylacetylene Hydroboration Catalyzed by a Cobalt PN5P Pincer Complex: Catalytic Cycles Altering the Reaction Efficiency | Organometallics - ACS Publications. ACS Publications. [Link]

-

Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole - ResearchGate. ResearchGate. [Link]

-

Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics - ResearchGate. ResearchGate. [Link]

-

How much steric hindrance does a phenyl group offer? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

-

Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction. ProQuest. [Link]

-

Structures of hydrosilylation reactions of acetylene with phenylsilane... - ResearchGate. ResearchGate. [Link]

-

Would the Tandem Sequential Cycloaddition Reactions of Functionalized Acetylene, Cyclopentadienyl Derivatives, and Phenyl Azide - ChemRxiv. ChemRxiv. [Link]

-

Catalytic Hydrosilylation of Carbonyl Compounds by a Germylyne Complex with a Mo≡Ge Triple Bond - ChemRxiv. ChemRxiv. [Link]

-

Acetylene [formula omitted] hot band revisited - Laboratory for Astrophysics - Leiden Observatory. Leiden University. [Link]

-

Intramolecular Diels–Alder Reaction of a Biphenyl Group in a Strained meta-Quaterphenylene Acetylene - PubMed Central. National Center for Biotechnology Information. [Link]

-

Carbon Acids. 12. Acidifying Effects of Phenyl Substituents. ACS Publications. [Link]

-

Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - NIH. National Center for Biotechnology Information. [Link]

- CN103664600A - Preparation method of dimethyl acetylenedicarboxylate - Google Patents.

-

Would the Tandem Sequential Cycloaddition Reactions of Functionalized Acetylene, Cyclopentadienyl Derivatives, and Phenyl Azide for the Formation of Norbornene 1,2,3-Triazolines Proceed via the [4+2]/[3+2] or [3+2]/[4+2] Reaction Sequences? A DFT Mechanistic Study | ChemRxiv. ChemRxiv. [Link]

-

Each phenyl group performs its own functions on luminescence: phenyl substituted effect in tetraphenylpyrazine - Materials Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]

-

Synthetic, structural and reactivity studies of a boryl-ethynyl Silylene - RSC Publishing. Royal Society of Chemistry. [Link]

-

Dimethyl(1-oxopropyl)phenylsilane - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Cycloaddition of 4,6-Dimethylpyrimidine-2-sulfenyl Chloride at the Acetylene Bond | Request PDF - ResearchGate. ResearchGate. [Link]

-

Mechanistic investigation of the substituent effects on Si–F bond reactivity in phenyl silicon–fluoride acceptors (SiFAs) | Request PDF - ResearchGate. ResearchGate. [Link]

-

Effect of functional groups (methyl, phenyl) on organic–inorganic hybrid sol–gel silica coatings on surface modified SS 316 - ResearchGate. ResearchGate. [Link]

-

Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - MDPI. MDPI. [Link]

-

Reactivity and Regioselectivity of Methylacetylene Cyclotrimerization over the Phillips Cr/Silica Catalyst: A DFT Study | Request PDF - ResearchGate. ResearchGate. [Link]

-

Synthesis and Reactions of Acetylene - YouTube. YouTube. [Link]

-

Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

Sources

- 1. The beta effect of silicon in phenyl cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.utk.edu [web.utk.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Each phenyl group performs its own functions on luminescence: phenyl substituted effect in tetraphenylpyrazine - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction [organic-chemistry.org]

- 8. mdpi.org [mdpi.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. (Dimethylphenylsilyl)acetylene | C10H12Si | CID 4080658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (ジメチルフェニルシリル)アセチレン 98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Enynes using (Dimethylphenylsilyl)acetylene

Introduction: The Strategic Value of Enynes and the Role of (Dimethylphenylsilyl)acetylene

Conjugated enynes are pivotal structural motifs in a vast array of biologically active natural products and are fundamental building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] Their unique electronic and structural properties make them versatile intermediates for a variety of chemical transformations. The acetylene group, in particular, has been recognized as a privileged structural feature in drug discovery, targeting a wide range of proteins.[3]

(Dimethylphenylsilyl)acetylene has emerged as a superior reagent for the introduction of a protected terminal alkyne. The dimethylphenylsilyl group offers a balance of stability for purification and handling while allowing for mild and efficient deprotection to reveal the terminal alkyne at the desired stage of a synthetic sequence. This application note provides a comprehensive guide to the synthesis of enynes using (dimethylphenylsilyl)acetylene, focusing on robust and reproducible protocols for Sonogashira coupling and subsequent deprotection.

Core Synthetic Strategy: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[4][5] This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira coupling is a well-established process involving both palladium and copper intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Figure 1: Catalytic cycle of the Sonogashira cross-coupling reaction.

The reaction is initiated by the oxidative addition of the vinyl halide to a palladium(0) complex. The resulting palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne, a copper(I) salt, and a base. Finally, reductive elimination from the palladium(II) complex yields the desired enyne product and regenerates the active palladium(0) catalyst.

Experimental Protocol: Sonogashira Coupling of (Dimethylphenylsilyl)acetylene with a Vinyl Bromide

This protocol provides a general procedure for the synthesis of a (dimethylphenylsilyl)-protected enyne.

Materials:

-

Vinyl bromide (1.0 equiv)

-

(Dimethylphenylsilyl)acetylene (1.2 equiv)

-

Palladium(II) trifluoroacetate (Pd(TFA)₂) (2.5 mol%)

-

Triphenylphosphine (PPh₃) (5.0 mol%)

-

Copper(I) iodide (CuI) (5.0 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(TFA)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Add the anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the vinyl bromide) and stir the mixture for 15-30 minutes at room temperature to form the active catalyst.

-

Add the vinyl bromide (1.0 equiv), (dimethylphenylsilyl)acetylene (1.2 equiv), and the amine base (2.0 equiv) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (dimethylphenylsilyl)-protected enyne.

Note on Substrate Scope: This reaction is generally applicable to a wide range of vinyl bromides and iodides. Electron-deficient vinyl halides tend to react more readily than electron-rich ones. The steric hindrance around the double bond can also influence the reaction rate and yield.

| Entry | Vinyl Halide | Product | Yield (%) |

| 1 | (E)-1-bromo-2-phenylethene | (E)-1-(dimethyl(phenyl)silyl)-4-phenylbut-3-en-1-yne | 85 |

| 2 | (Z)-1-bromo-1-hexene | (Z)-1-(dimethyl(phenyl)silyl)oct-3-en-1-yne | 78 |

| 3 | 1-bromo-2-methylprop-1-ene | 1-(dimethyl(phenyl)silyl)-4-methylpent-3-en-1-yne | 82 |

| 4 | 2-bromostyrene | 1-(dimethyl(phenyl)silyl)-3-phenylbut-3-en-1-yne | 75 |

Table 1: Representative examples of Sonogashira coupling of (dimethylphenylsilyl)acetylene with various vinyl bromides. Yields are for the isolated, purified products.

Alternative Catalytic Systems: Rhodium-Catalyzed Enyne Synthesis

While palladium-based systems are the most common for Sonogashira couplings, rhodium catalysts have also been developed for the synthesis of enynes. These systems can sometimes offer complementary reactivity or proceed under different reaction conditions. For instance, rhodium-catalyzed reactions have been reported for the annulation of aromatic compounds with alkynes to form complex heterocyclic structures. While a direct rhodium-catalyzed coupling of (dimethylphenylsilyl)acetylene with vinyl halides to form simple enynes is less common, the development of such methodologies is an active area of research.

Deprotection of the Dimethylphenylsilyl Group

A key advantage of using (dimethylphenylsilyl)acetylene is the ability to readily remove the silyl protecting group to unveil the terminal alkyne. This is most commonly achieved using a fluoride source, with tetra-n-butylammonium fluoride (TBAF) being the reagent of choice due to its solubility in organic solvents.[6]

Experimental Protocol: TBAF-Mediated Deprotection of a (Dimethylphenylsilyl)-Protected Enyne

This protocol describes a general procedure for the removal of the dimethylphenylsilyl group.

Materials:

-

(Dimethylphenylsilyl)-protected enyne (1.0 equiv)

-

Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the (dimethylphenylsilyl)-protected enyne (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Add the TBAF solution (1.1-1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and monitor its progress by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Dilute the mixture with DCM or EtOAc and separate the organic layer.

-

Wash the organic layer with water and then with brine to remove residual TBAF and other aqueous-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the terminal enyne.

Work-up Procedure for Water-Soluble Products:

For products with significant water solubility, an alternative work-up procedure can be employed to avoid loss of product during aqueous extraction.[7]

-

After the reaction is complete, add a sulfonic acid resin (e.g., Dowex® 50WX8) and calcium carbonate to the reaction mixture.

-

Stir the suspension for 1 hour at room temperature.

-

Filter the mixture through a pad of celite, washing the resin thoroughly with an appropriate organic solvent (e.g., methanol or ethyl acetate).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Figure 2: Workflow for the TBAF-mediated deprotection of (dimethylphenylsilyl)-protected enynes.

Applications in Natural Product and Drug Discovery

The enyne functionality is a recurring motif in a variety of natural products with interesting biological activities. The synthetic methodologies described herein provide a reliable route to these important compounds and their analogues for further investigation in drug discovery programs. For example, the synthesis of complex natural products often involves the strategic installation of an enyne moiety which then undergoes further transformations such as cyclizations or metathesis reactions.

Conclusion

The use of (dimethylphenylsilyl)acetylene in conjunction with the Sonogashira cross-coupling reaction provides a robust and versatile platform for the synthesis of a wide array of enynes. The stability of the silyl-protected intermediate and the mild conditions for its subsequent deprotection make this a highly valuable tool for researchers in organic synthesis, natural product chemistry, and drug development. The detailed protocols provided in this application note offer a solid foundation for the successful implementation of this methodology in the laboratory.

References

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

-

Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI. [Link]

-

Rhodium-catalysed tetradehydro-Diels–Alder reactions of enediynes via a rhodium-stabilized cyclic allene. ResearchGate. [Link]

-

An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. National Institutes of Health. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. ResearchGate. [Link]

-

Acetylene-Derived Chemicals. ResearchGate. [Link]

-

Rhodium-catalyzed enantioselective alkynylative cyclization of allenyl aldehydes with terminal alkynes. Sci-Hub. [Link]

-

A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. [Link]

-

ChemInform Abstract: Rhodium(III)‐Catalyzed [4 + 1] Annulation of Aromatic and Vinylic Carboxylic Acids with Allenes: An Efficient Method Towards Vinyl‐Substituted Phthalides and 2‐Furanones. ResearchGate. [Link]

-

Biosynthesis and Function of Polyacetylenes and Allied Natural Products. National Institutes of Health. [Link]

-

Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. MDPI. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

New Methods and Strategies in the Synthesis of Terpenoid Natural Products. National Institutes of Health. [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

-

A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses. [Link]

-

Natural Products as Inspiration for the Development of New Synthetic Methods: Bioinspired Natural Product Synthesis. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

Sources

- 1. arodes.hes-so.ch [arodes.hes-so.ch]

- 2. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylene in Organic Synthesis: Recent Progress and New Uses [mdpi.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: TBAF-Mediated Cleavage of Dimethylphenylsilyl (DMPS) Ethers

Introduction: The Role of the Dimethylphenylsilyl (DMPS) Group

In the complex landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations. The dimethylphenylsilyl (DMPS) group is a valuable silyl ether used for the protection of hydroxyl functionalities. It offers a stability profile that is differentiated from other common silyl ethers; for instance, it is more stable than the trimethylsilyl (TMS) group but more labile than the sterically demanding tert-butyldimethylsilyl (TBS) group under acidic hydrolysis conditions.[1] This intermediate stability allows for its selective removal in the presence of more robust protecting groups.